molecular formula C21H23N3O2S2 B2693162 2-((4-(Benzylsulfonyl)piperazin-1-yl)methyl)-4-phenylthiazole CAS No. 1105216-25-8

2-((4-(Benzylsulfonyl)piperazin-1-yl)methyl)-4-phenylthiazole

Cat. No.: B2693162
CAS No.: 1105216-25-8
M. Wt: 413.55
InChI Key: HELZZWGGQARNLB-UHFFFAOYSA-N
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Description

“2-((4-(Benzylsulfonyl)piperazin-1-yl)methyl)-4-phenylthiazole” is a compound that contains a piperazine ring, which is a common structural motif found in agrochemicals and pharmaceuticals . This compound is related to other compounds that have shown alpha1-adrenergic affinity in the range from 22 nM to 250 nM .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For example, a novel compound with a similar structure was obtained in good yield via a three-step protocol . The product’s structure was assigned by HRMS, IR, 1H and 13C NMR experiments .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques such as HRMS, IR, 1H and 13C NMR experiments . In silico docking and molecular dynamics simulations have also been used to study these compounds .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been described. For example, the benzimidazole nuclei are condensed with various substituted piperazines to obtain targeted benzimidazole–piperazine hybrids .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For example, the compound “2-(4-(4-Fluorophenyl)piperazin-1-yl)-1H-benz[d]imidazole” has a melting point of 216–218 °C .

Scientific Research Applications

Metabolic Pathways and Enzymatic Reactions

  • Cytochrome P450 Enzymes Involvement : The metabolism of related compounds, such as Lu AA21004, involves oxidation processes catalyzed by cytochrome P450 enzymes. This includes the formation of various metabolites through pathways mediated by CYP2D6, CYP2C9, CYP3A4/5, and other enzymes (Hvenegaard et al., 2012).

Pharmacological and Therapeutic Applications

  • Potential in Alzheimer’s Disease Treatment : SAM-760, a 5HT6 antagonist and a structurally related compound, was studied for its efficacy in treating Alzheimer’s disease. Its metabolism primarily involves CYP3A with a significant impact on drug-drug interactions (Sawant-Basak et al., 2018).
  • Antimalarial and Antiviral Properties : N-(phenylsulfonyl)acetamide derivatives, including aminothiazole and aminooxazole, have shown in vitro antimalarial activity. These compounds also demonstrated potential against SARS-CoV-2 in molecular docking studies (Fahim & Ismael, 2021).

Antimicrobial and Antiparasitic Activities

  • Trypanosoma Brucei Inhibition : Derivatives like 2-(2-Benzamido)ethyl-4-phenylthiazole showed inhibitory effects against Trypanosoma brucei, responsible for human African trypanosomiasis. However, in vivo efficacy was limited due to poor metabolic stability (Patrick et al., 2016).
  • Antibacterial Properties : Some triazole derivatives, including those with piperazine components, exhibited antimicrobial activities against a range of microorganisms (Bektaş et al., 2007).

Chemical Synthesis and Reactivity

  • Electrochemical Synthesis : Studies have shown the electrochemical synthesis of derivatives, involving oxidation steps with arylsulfinic acids and the formation of benzoquinone derivatives (Nematollahi et al., 2014).

Molecular Docking and Computational Studies

  • Molecular Docking Analysis : Computational calculations and molecular docking studies have been conducted on related sulfonamide derivatives for their reactivity and potential pharmacological applications (Al-Ghulikah et al., 2021).

Future Directions

The future directions for research on similar compounds include further investigation into their antiviral therapeutic potential . Some derivatives have shown outstanding efficacy in both computational simulations and live subjects, suggesting their potential as promising candidates warranting further exploration .

Properties

IUPAC Name

2-[(4-benzylsulfonylpiperazin-1-yl)methyl]-4-phenyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2S2/c25-28(26,17-18-7-3-1-4-8-18)24-13-11-23(12-14-24)15-21-22-20(16-27-21)19-9-5-2-6-10-19/h1-10,16H,11-15,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HELZZWGGQARNLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NC(=CS2)C3=CC=CC=C3)S(=O)(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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